Tilisolol Hydrochloride

Coronary Circulation Beta-Blocker Vasodilation

Tilisolol hydrochloride is a non-selective β-adrenergic antagonist distinguished by its unique vasodilatory mechanism via ATP-sensitive potassium (KATP) channel opening. Unlike conventional beta-blockers such as propranolol or atenolol, it lowers blood pressure without inducing peripheral vasoconstriction, preserving coronary artery diameter. This dual-action profile makes it essential for myocardial ischemia, angina pectoris, and heart failure studies where vasoconstriction is undesirable. It serves as a benchmark tool for KATP channel pharmacology and development of next-generation beta-blockers with intrinsic sympathomimetic activity. Ideal for researchers requiring precise, differentiated cardiovascular agents.

Molecular Formula C17H25ClN2O3
Molecular Weight 340.8 g/mol
CAS No. 62774-96-3
Cat. No. B1682904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilisolol Hydrochloride
CAS62774-96-3
Synonyms4-(3(tert-butylamino)-2-hydroxypropoxy)-N-methylisocarbostyril
N 696
N-696
tilisolol
Molecular FormulaC17H25ClN2O3
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCC(C)(C)[NH2+]CC(COC1=CN(C(=O)C2=CC=CC=C21)C)O.[Cl-]
InChIInChI=1S/C17H24N2O3.ClH/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15;/h5-8,10,12,18,20H,9,11H2,1-4H3;1H
InChIKeySGPGESCZOCHFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tilisolol Hydrochloride (CAS 62774-96-3): Procurement-Relevant Pharmacological Profile for a Non-Selective Beta-Blocker with Vasodilatory Activity


Tilisolol hydrochloride (N-696, Selecal) is a non-selective β-adrenergic receptor antagonist that also possesses vasodilatory and hypotensive activities . Unlike many conventional beta-blockers, tilisolol exerts its vasodilatory effect via the opening of ATP-sensitive potassium (KATP) channels, a mechanism distinct from beta-adrenoceptor blockade [1]. It is used clinically in the management of hypertension and angina pectoris and is characterized by once-daily dosing [2].

Procurement Alert for Tilisolol Hydrochloride: Why Not All Beta-Blockers Are Interchangeable


Although tilisolol hydrochloride is a beta-blocker, its unique pharmacodynamic profile—particularly its vasodilatory activity via KATP channel opening—renders it distinct from other beta-blockers such as propranolol, atenolol, and metoprolol [1][2]. Direct comparative studies demonstrate that tilisolol lowers blood pressure without inducing peripheral vasoconstriction, a common adverse effect of non-selective beta-blockers [3]. Substituting tilisolol with a conventional beta-blocker may compromise coronary vasodilation and increase vascular resistance, underscoring the need for precise compound selection in research and clinical applications [4].

Tilisolol Hydrochloride: Quantitative Evidence for Differentiated Pharmacological Activity


Coronary Vascular Effects: Tilisolol vs. Propranolol and Arotinolol

In chronically instrumented dogs, tilisolol (2 mg/kg i.v.) decreased coronary vascular resistance (CVR) without significantly affecting coronary artery diameter (CoD). In contrast, propranolol (1 mg/kg i.v.) and arotinolol (0.25 mg/kg i.v.) both decreased CoD and increased CVR [1][2]. The vasodilatory effect of tilisolol was suppressed by glibenclamide, confirming an ATP-sensitive K+ channel opening mechanism [3].

Coronary Circulation Beta-Blocker Vasodilation ATP-Sensitive Potassium Channel

Forearm Hemodynamics in Humans: Tilisolol vs. Propranolol

In healthy male volunteers, tilisolol (30 mg/d for 7 days) reduced heart rate from 75 ± 4 to 56 ± 2 bpm (p < 0.01) and mean blood pressure from 86 ± 2 to 79 ± 2 mmHg (p < 0.05) [1]. Resting forearm blood flow and forearm vascular resistance were unchanged by tilisolol, whereas propranolol (60 mg/d for 7 days) decreased forearm blood flow (p < 0.05) and increased vascular resistance (p < 0.01) [2]. Additionally, tilisolol did not augment vasoconstrictive responses to norepinephrine, unlike propranolol [3].

Human Forearm Blood Flow Beta-Blocker Vascular Resistance Norepinephrine Response

Vasorelaxant and Hypotensive Activity: Tilisolol vs. Atenolol and Nadolol

In isolated rat thoracic aorta pre-contracted with KCl, tilisolol (10⁻⁵–10⁻³ M) produced concentration-related relaxation, whereas nadolol and atenolol did not significantly inhibit KCl-induced contraction [1]. In pithed rats, tilisolol (0.5–2.0 mg/kg i.v.) caused a dose-dependent decrease in diastolic blood pressure, while nadolol and atenolol had no effect [2]. The hypotensive effect of tilisolol was antagonized by glibenclamide, confirming K+ channel involvement [3].

Vasorelaxation Hypotension Rat Aorta Pithed Rat Model

Intrinsic Sympathomimetic Activity (ISA) Profile of Tilisolol Hydrochloride

Tilisolol hydrochloride exhibits mild intrinsic sympathomimetic activity (ISA), which allows it to partially activate beta-adrenergic receptors while simultaneously blocking them [1]. This property is in contrast to beta-blockers lacking ISA, such as propranolol and atenolol [2]. The presence of ISA may mitigate bradycardia, a common side effect of beta-blockade, and provides a more balanced cardiovascular profile [3].

Intrinsic Sympathomimetic Activity Beta-Blocker Partial Agonism Bradycardia

KATP Channel Opening Mechanism: Direct Patch-Clamp Evidence

Using cell-attached patch-clamp configurations, tilisolol hydrochloride (0.3 μM) significantly activated KATP channels in cultured porcine coronary artery smooth muscle cells [1]. In excised inside-out patches, tilisolol (10 μM) increased the open probability of KATP channels from 0.032 ± 0.006 to 1.314 ± 1.162 (n=4, P < 0.05) in the presence of 100 μM ADP [2]. This ADP-dependent activation pattern is similar to nicorandil but distinct from levcromakalim and pinacidil [3].

ATP-Sensitive Potassium Channel KATP Patch-Clamp Vascular Smooth Muscle

Optimal Application Scenarios for Tilisolol Hydrochloride in Research and Preclinical Development


Coronary Artery Disease Models Requiring Beta-Blockade Without Vasoconstriction

Tilisolol hydrochloride is uniquely suited for studies of myocardial ischemia, coronary artery disease, and heart failure where beta-adrenergic blockade is needed but the coronary vasoconstriction caused by propranolol or arotinolol is undesirable [1]. Its ability to decrease coronary vascular resistance while preserving arterial diameter makes it ideal for evaluating therapies aimed at improving coronary blood flow in the setting of beta-blockade [2].

Hypertension Research Focusing on Peripheral Vascular Effects

In hypertension models, tilisolol offers a distinct advantage over atenolol and nadolol by providing hypotensive efficacy combined with direct vasodilation, rather than relying solely on cardiac output reduction [3]. This dual action is particularly relevant for studies investigating the hemodynamic profile of beta-blockers in patients with concomitant peripheral vascular disease [4].

Mechanistic Studies of ATP-Sensitive Potassium Channel Modulation

Given its well-characterized, ADP-dependent activation of KATP channels in vascular smooth muscle, tilisolol hydrochloride serves as a valuable tool compound for investigating KATP channel pharmacology, metabolic regulation of vascular tone, and the development of novel vasodilators [5]. Its unique activation profile distinguishes it from classical KATP openers and makes it a reference standard for this mechanism.

Preclinical Development of Beta-Blockers with Balanced ISA and Vasodilatory Properties

For drug discovery programs aiming to combine beta-blockade with intrinsic sympathomimetic activity (ISA) and vasodilation, tilisolol provides a benchmark pharmacological profile [6]. Its mild ISA may mitigate bradycardia, and its vasodilatory action avoids peripheral vasoconstriction, offering a template for next-generation cardiovascular agents [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilisolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.